molecular formula C19H16 B3009034 2-Methyl-1,4-diphenylbenzene CAS No. 33776-38-4

2-Methyl-1,4-diphenylbenzene

Cat. No.: B3009034
CAS No.: 33776-38-4
M. Wt: 244.337
InChI Key: VNLPFGAPKAMFHU-UHFFFAOYSA-N
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Description

2-Methyl-1,4-diphenylbenzene is a substituted benzene derivative featuring methyl and phenyl groups at the 1,4-positions of the central aromatic ring. The compound’s biphenyl framework and methyl substituent suggest possible utility in materials science, pharmaceuticals, or organic synthesis, though further research is required to confirm these applications .

Properties

IUPAC Name

2-methyl-1,4-diphenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16/c1-15-14-18(16-8-4-2-5-9-16)12-13-19(15)17-10-6-3-7-11-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLPFGAPKAMFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-diphenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. These processes may include the initial formation of intermediate compounds, followed by further substitution reactions to introduce the methyl and phenyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-diphenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1,4-diphenylbenzene has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-diphenylbenzene in chemical reactions involves the formation of intermediates such as carbocations or radicals, depending on the reaction conditions. In electrophilic aromatic substitution, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . The molecular targets and pathways involved vary based on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-1,4-diphenylbenzene with structurally related compounds, focusing on molecular features, synthesis routes, and functional properties.

2-Methyl-1,4-dihydroquinoline-4-one

  • Structure: Contains a quinoline core with a methyl group at position 2 and a dihydroquinoline moiety.
  • Synthesis: Prepared via alkylation of methylene-active compounds with 3-dimethylaminomethyl-2-methyl-1,4-dihydroquinoline-4-one .
  • Key Difference: The quinoline nitrogen and fused ring system distinguish it from this compound, likely altering electronic properties and biological activity.

2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

  • Structure: A conjugated dienone with nitro-substituted phenyl groups.
  • Activity: Demonstrates trypanocidal activity in vitro and synergism with benznidazole (BNZ) and ketoconazole .
  • Key Difference : The nitro groups and α,β-unsaturated ketone moiety enhance electrophilicity, making this compound more reactive than this compound.

2-Methyl-1,4-benzenediol

  • Structure : A diol derivative with a methyl group at position 2.
  • Activity : Exhibits antiviral effects against EMCV at 2.5 mg mL⁻¹ but shows cytotoxicity at high concentrations .
  • Key Difference : The hydroxyl groups increase polarity and hydrogen-bonding capacity, contrasting with the hydrophobic phenyl substituents in this compound.

2-Cyclopropyl-1,4-dimethylbenzene

  • Structure : Features a cyclopropyl substituent and methyl groups on the benzene ring.
  • Physicochemical Properties : Molecular formula C₁₁H₁₄, molar mass 146.23 g/mol .

Key Research Findings and Limitations

Biological Activity : Methyl and nitro groups enhance bioactivity in antiparasitic and antiviral contexts, but cytotoxicity remains a challenge (e.g., 2-methyl-1,4-benzenediol) .

Structural Insights: Substituents such as cyclopropyl or quinoline nitrogen significantly alter reactivity compared to simpler biphenyl systems.

Biological Activity

2-Methyl-1,4-diphenylbenzene, also known as biphenyl or a derivative thereof, is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C15_{15}H14_{14}
  • Molecular Weight : 194.27 g/mol
  • IUPAC Name : this compound

This compound features two phenyl groups attached to a central benzene ring with a methyl substituent, which influences its chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study by Ghomashi et al. (2022) demonstrated that certain derivatives of this compound inhibited the growth of cancer cells in vitro. The mechanism appears to involve the induction of apoptosis in malignant cells, suggesting potential as a chemotherapeutic agent.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For example, it has been identified as an inhibitor of human intestinal carboxylesterase, which is crucial for drug metabolism. Such inhibition could enhance the bioavailability of certain therapeutic agents .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Enzyme Interaction : It binds to active sites on enzymes, altering their function and potentially leading to decreased metabolic clearance of drugs.

Case Study 1: Cancer Cell Lines

In a controlled laboratory setting, this compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent decrease in cell viability, with IC50_{50} values indicating effective inhibition at low concentrations.

Case Study 2: Pharmacokinetics

A pharmacokinetic study evaluated the effects of this compound on drug metabolism. It was found that co-administration with common pharmaceuticals resulted in altered plasma concentrations due to enzyme inhibition, suggesting implications for drug-drug interactions .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

CompoundAnticancer ActivityEnzyme InhibitionMolecular Weight
This compoundYesYes194.27 g/mol
N,N'-(perchloro-1,4-phenylene)dibenzene sulfonamideModerateYes300.42 g/mol
N,N'-(1,4-phenylene)bis(3-fluorobenzene sulfonamide)LowModerate350.50 g/mol

Future Directions

The potential applications of this compound extend into various therapeutic areas. Future research could focus on:

  • Synthesis of Derivatives : Developing new derivatives with enhanced potency and selectivity.
  • Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.
  • Mechanistic Studies : Further elucidating the mechanisms by which this compound exerts its biological effects.

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